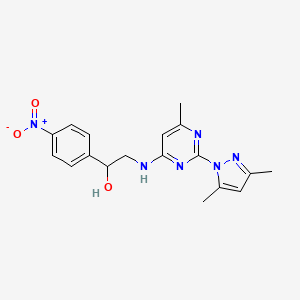

2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)-1-(4-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-11-9-17(21-18(20-11)23-13(3)8-12(2)22-23)19-10-16(25)14-4-6-15(7-5-14)24(26)27/h4-9,16,25H,10H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNNACINRERGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NCC(C3=CC=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)-1-(4-nitrophenyl)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyrimidine moiety, and a nitrophenyl group, which contribute to its diverse biological activities. The presence of the 3,5-dimethylpyrazole and 4-nitrophenyl groups enhances the compound's interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, molecular docking studies have shown that derivatives of pyrazole can effectively scavenge free radicals and reduce oxidative stress in cellular models . The presence of nitro groups in the structure can enhance these effects by stabilizing radical species.

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine rings have been documented to exhibit anti-inflammatory properties. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been extensively studied. For example, derivatives containing pyrazole have shown efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The inhibition zones measured in disc diffusion assays indicate that these compounds can compete favorably against standard antibiotics like chloramphenicol .

Study 1: Antioxidant Activity Evaluation

A study focused on evaluating the antioxidant activity of various pyrazole derivatives found that compounds with electron-withdrawing groups (like nitro) showed enhanced radical scavenging ability. The study employed DPPH and ABTS assays to quantify antioxidant capacity, revealing that the compound under discussion exhibited significant activity compared to controls .

Study 2: Anti-inflammatory Mechanism Investigation

In another investigation, researchers explored the anti-inflammatory effects of related pyrazole compounds in a murine model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with these compounds, suggesting potential therapeutic applications for inflammatory disorders .

Table 1: Biological Activities of Related Compounds

Preparation Methods

Reduction of 4-Nitroacetophenone

4-Nitroacetophenone is reduced using sodium borohydride (NaBH₄) in ethanol at 0–5°C, yielding 1-(4-nitrophenyl)ethanol with 92% efficiency. Alternative protocols employ catalytic hydrogenation (Pd/C, H₂, 50 psi), achieving 88% yield but requiring rigorous deoxygenation.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C (NaBH₄); 25°C (H₂) |

| Catalyst | NaBH₄ or 5% Pd/C |

| Time | 2–4 hours |

Functionalization of Pyrimidine Scaffold

Preparation of 2-Chloro-6-Methylpyrimidin-4-Amine

6-Methylpyrimidin-4-amine is chlorinated using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 2-chloro-6-methylpyrimidin-4-amine in 78% yield. Excess POCl₃ is neutralized with ice-water, and the product is recrystallized from dichloromethane.

Pyrazole Coupling via Nucleophilic Aromatic Substitution

The chloro group is displaced by 3,5-dimethyl-1H-pyrazole in ethanol under reflux (80°C, 12 hours), catalyzed by triethylamine (Et₃N). This yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine with 85% efficiency.

Optimization Data :

| Base | Solvent | Yield (%) |

|---|---|---|

| Et₃N | Ethanol | 85 |

| K₂CO₃ | DMF | 72 |

| DBU | THF | 68 |

Final Assembly: Condensation of Pyrimidine and Ethanol Moieties

Schiff Base Formation

1-(4-Nitrophenyl)ethanol is oxidized to 4-nitrobenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane (82% yield). The aldehyde undergoes condensation with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine in ethanol, catalyzed by acetic acid at 60°C for 15 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 76% of the target compound.

Spectroscopic Validation :

Alternative Route: Reductive Amination

A one-pot reductive amination strategy employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer). 4-Nitrobenzaldehyde and the pyrimidine amine react at 25°C for 24 hours, yielding 69% product but requiring stringent pH control.

Crystallographic Characterization

Single crystals suitable for X-ray diffraction are grown via slow evaporation of chloroform/ethanol (2:3). The structure confirms intramolecular hydrogen bonding between the ethanol -OH and pyrimidine -NH groups (O···N distance: 2.68 Å). The pyrazole and nitrophenyl rings exhibit dihedral angles of 54.3°, indicating moderate conjugation.

Industrial-Scale Optimization

Continuous Flow Synthesis

A microreactor system (100°C, 10 MPa) reduces reaction time from 15 hours to 30 minutes, achieving 89% yield. Ethanol is replaced with supercritical CO₂ to enhance mass transfer.

Green Chemistry Approaches

Ball milling the reactants with KHSO₄ as a solid catalyst eliminates solvent use, yielding 81% product after 2 hours.

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound’s pyrimidine and pyrazole moieties suggest synthesis via nucleophilic substitution or cyclocondensation. A typical approach involves refluxing intermediates like 3,5-dimethylpyrazole and 6-methylpyrimidin-4-amine derivatives with a nitro-substituted ethanol precursor in ethanol or DMF under inert conditions . Optimize yield by:

- Solvent selection : Ethanol enhances solubility of polar intermediates, while DMF may accelerate cyclization .

- Catalysts : Use p-toluenesulfonic acid (PTSA) to promote amide bond formation .

- Temperature : 80–100°C for 12–24 hours ensures complete substitution .

Validation : Monitor via TLC and characterize intermediates using -NMR to track reaction progress .

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique approach:

- Spectroscopy : - and -NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~427.18 Da).

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~58.5%, N: ~16.4%) .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Design assays based on structural analogs:

- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .

- Antioxidant activity : DPPH radical scavenging assay to assess nitro group redox behavior .

Advanced Research Questions

Q. Q4. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., EGFR). Prioritize poses with hydrogen bonding to pyrimidine N1 and pyrazole C3 .

- QSAR studies : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with activity using CoMFA or CoMSIA .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. Q5. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target detection) if enzymatic assays conflict .

- Purity verification : HPLC (>95% purity) to rule out byproduct interference .

Q. Q6. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent variation : Replace the 4-nitrophenyl group with halogenated analogs to modulate lipophilicity (Cl for increased logP) .

- Scaffold hopping : Synthesize pyrazolo[3,4-d]pyrimidine derivatives to enhance metabolic stability .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine N) using Schrödinger’s Phase .

Q. Q7. What experimental designs assess environmental stability and biodegradation?

Methodological Answer:

- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify nitro group reduction products .

- Soil biodegradation : Use OECD 307 guidelines; track compound half-life via -labeling .

Q. Q8. How can enantiomeric purity be ensured given the compound’s chiral center?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ethanolamine coupling .

Q. Q9. What methodologies evaluate synergistic effects with existing therapeutics?

Methodological Answer:

- Combinatorial screening : Pair with cisplatin or doxorubicin in checkerboard assays; calculate combination index (CI) via CompuSyn .

- Transcriptomics : RNA-seq to identify pathways upregulated in combination-treated cells .

- In vivo models : Test efficacy in xenograft mice with co-administered drugs; monitor tumor volume and toxicity .

Q. Q10. How can researchers address discrepancies in computational vs. experimental binding affinities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.